

Potential applications of 1-Boc-4-(2-aminophenyl)piperazine in drug discovery

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Compound of Interest

Compound Name:	1-Boc-4-(2-Aminophenyl)piperazine
Cat. No.:	B062888

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<An In-depth Technical Guide on the Core Applications of **1-Boc-4-(2-aminophenyl)piperazine** in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-4-(2-aminophenyl)piperazine has emerged as a strategically significant building block in modern medicinal chemistry. Its intrinsic structural features, which include a Boc-protected amine and a reactive aniline moiety integrated into the privileged phenylpiperazine scaffold, provide a versatile platform for the synthesis of diverse and complex bioactive molecules. This technical guide offers a comprehensive analysis of its synthesis, key chemical attributes, and its broad-ranging applications in the design and development of novel therapeutics, with a particular focus on kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Core Structural and Physicochemical Profile

1-Boc-4-(2-aminophenyl)piperazine, with the chemical formula C15H23N3O2 and a molecular weight of 277.37 g/mol, typically presents as beige crystals.^{[1][2]} The presence of the tert-butyloxycarbonyl (Boc) protecting group is critical, as it enhances stability and modulates reactivity during synthetic transformations.^[1] This feature, combined with the inherent properties of the phenylpiperazine core, makes it an invaluable intermediate for creating new drug candidates.^{[1][3]}

Table 1: Key Physicochemical Properties

Property	Value	Reference(s)
CAS Number	170017-74-0	[1] [2]
Molecular Formula	C15H23N3O2	[1] [2]
Molecular Weight	277.37 g/mol	[1] [2]
Appearance	Beige crystals	[1]
Melting Point	103-109 °C	[1]
Purity	≥ 95% (LC)	[1]
Storage	0-8°C	[1]

Synthesis and Chemical Reactivity

The reliable synthesis of **1-Boc-4-(2-aminophenyl)piperazine** is crucial for its widespread use. The Buchwald-Hartwig amination is a highly effective and versatile palladium-catalyzed cross-coupling reaction for its preparation.[\[4\]](#)[\[5\]](#) This method facilitates the formation of the critical carbon-nitrogen bond between N-Boc-piperazine and an aryl halide.[\[4\]](#)

Generalized Buchwald-Hartwig Amination Protocol

This protocol outlines the key steps for the synthesis of N-aryl piperazines, adaptable for **1-Boc-4-(2-aminophenyl)piperazine**.[\[4\]](#)

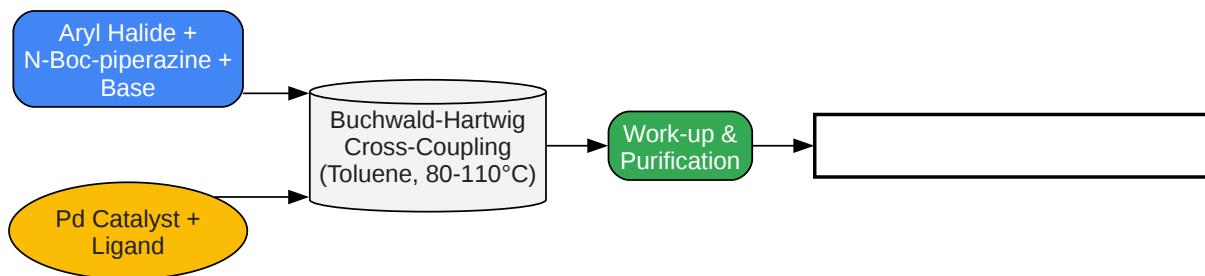
Materials:

- Aryl halide (e.g., 2-bromoaniline derivative)
- N-Boc-piperazine[\[6\]](#)
- Palladium catalyst (e.g., Pd2(dba)3)[\[4\]](#)
- Phosphine ligand (e.g., XantPhos)[\[4\]](#)
- Base (e.g., NaO-t-Bu)[\[4\]](#)

- Anhydrous solvent (e.g., toluene)[4]

Procedure:

- In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, N-Boc-piperazine, and the base.[4]
- Add the anhydrous solvent, followed by a pre-prepared catalyst solution (palladium source and ligand).[4]
- Heat the mixture (typically 80-110 °C) and monitor the reaction's progress.[4]
- After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[4]
- Dry the organic layer, concentrate it, and purify the crude product using flash column chromatography.[4]



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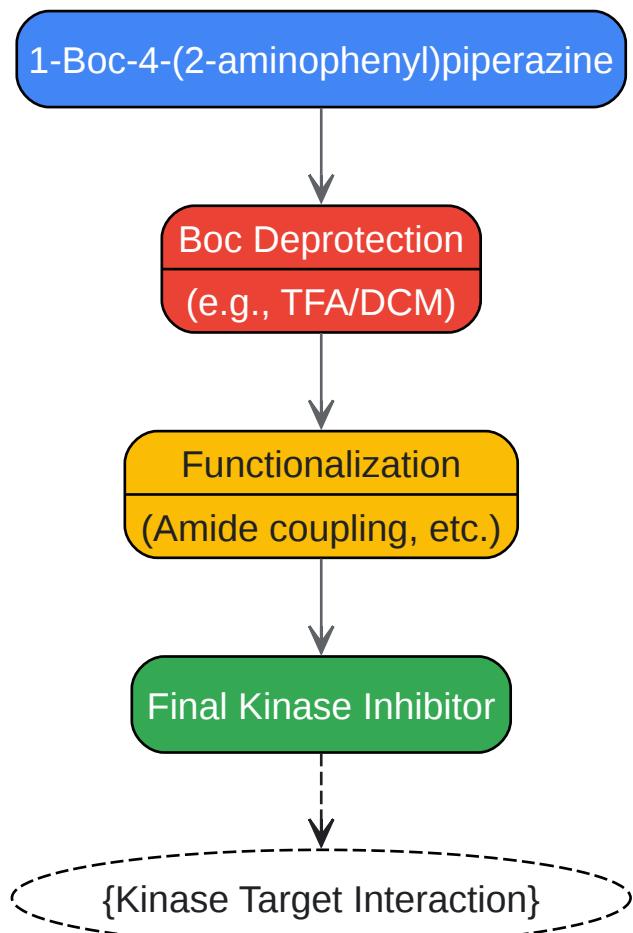
Caption: Generalized workflow for the Buchwald-Hartwig synthesis.

Core Applications in Drug Discovery

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][7] **1-Boc-4-(2-aminophenyl)piperazine** serves as a versatile starting point for accessing a wide range of therapeutic agents.[1]

Kinase Inhibitors

Protein kinases are crucial targets in oncology and immunology.^[8] The structure of **1-Boc-4-(2-aminophenyl)piperazine** is well-suited for the design of kinase inhibitors. After deprotection, the free amine can be functionalized to interact with the kinase hinge region, a common strategy for achieving potent and selective inhibition.



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Caption: Logical progression from starting material to a functional kinase inhibitor.

GPCR Modulators

Arylpiperazines are well-established ligands for aminergic G protein-coupled receptors (GPCRs), which are major targets for drugs treating CNS disorders like schizophrenia and depression.^[9] The modular nature of **1-Boc-4-(2-aminophenyl)piperazine** allows for systematic modifications to fine-tune affinity, selectivity, and functional activity at various

GPCRs.[9] It can be incorporated into bitopic ligands that interact with both the primary and secondary binding pockets of GPCRs, potentially leading to improved selectivity.[9]

Emerging Applications: PROTACs

In the innovative field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein warhead and the E3 ligase ligand is critical.[10] Piperazine-containing linkers are increasingly used to impart rigidity and improve solubility.[10][11] The inherent structural features of **1-Boc-4-(2-aminophenyl)piperazine** make it an attractive component for the rational design of novel PROTAC linkers.[12]

Experimental Protocols in Drug Discovery

In Vitro Kinase Assay: A Universal TR-FRET Protocol

A robust in vitro kinase assay is essential for characterizing novel inhibitors.[8] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common high-throughput method.[8]

Assay Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase.[8] A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection.[8] FRET occurs when the antibody and streptavidin bind to the phosphorylated peptide, generating a signal proportional to kinase activity.[8] Inhibition is measured by a decrease in this signal.[8]

Step-by-Step Methodology:

- **Compound Preparation:** Serially dilute test compounds in an appropriate assay plate.
- **Kinase Reaction:** Add the target kinase, biotinylated peptide substrate, and ATP to initiate the reaction. Incubate as required.
- **Detection:** Add the terbium-labeled antibody and streptavidin-acceptor conjugate to stop the reaction and allow for binding.
- **Signal Measurement:** Read the plate using a TR-FRET-compatible reader.

- Data Analysis: Calculate the ratio of acceptor to donor emission to determine the extent of phosphorylation and inhibitor potency (e.g., IC50).

Conclusion and Future Directions

1-Boc-4-(2-aminophenyl)piperazine is a cornerstone building block in contemporary drug discovery, valued for its synthetic tractability and its presence in pharmacologically active scaffolds. Its application extends from the development of traditional small-molecule inhibitors to its incorporation into more complex therapeutic modalities like PROTACs. The continued exploration of this versatile scaffold will undoubtedly fuel the discovery of next-generation therapeutics for a wide range of diseases.

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